Cryptosporidium IMPDH Selectivity Over Human IMPDH2
cis-5,6-Dimethylhexahydropyrimidine-2,4-dione inhibits Cryptosporidium parvum IMPDH with an IC₅₀ of 34 nM, as measured using a recombinant N-terminal His₆-tagged enzyme expressed in E. coli with NADH production as the readout [1]. In contrast, the same compound exhibits significantly weaker inhibition of recombinant human IMPDH2, with an IC₅₀ of 2.2 µM under comparable assay conditions using IMP as substrate [2]. This 65-fold difference in inhibitory potency establishes a quantifiable selectivity window between the parasite and human orthologs of the enzyme.
| Evidence Dimension | IMPDH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | 2.2 µM (human IMPDH2, same compound) |
| Quantified Difference | ~65-fold lower potency against human ortholog |
| Conditions | Cryptosporidium parvum: N-terminal His₆-tagged IMPDH, E. coli BL21(DE3) expression, NADH production assay, 5 min preincubation; Human: His-tagged IMPDH2, E. coli BL21(DE3) expression, IMP substrate, NAD cofactor |
Why This Matters
The 65-fold selectivity window quantifies a potentially exploitable therapeutic margin for antiparasitic drug discovery targeting Cryptosporidium IMPDH over the human ortholog, a critical consideration for procurement when evaluating compound specificity.
- [1] BindingDB Entry BDBM50432798 (CHEMBL2348814). Inhibition of Cryptosporidium parvum IMPDH by cis-5,6-dimethylhexahydropyrimidine-2,4-dione: IC₅₀ = 34 nM. View Source
- [2] BindingDB Entry BDBM50467861 (CHEMBL4285191). Inhibition of human IMPDH2 by cis-5,6-dimethylhexahydropyrimidine-2,4-dione: IC₅₀ = 2.2 µM. View Source
